molecular formula C8H15NO3 B1348279 2-Methyl-3-morpholin-4-ylpropanoic acid CAS No. 322725-55-3

2-Methyl-3-morpholin-4-ylpropanoic acid

Cat. No.: B1348279
CAS No.: 322725-55-3
M. Wt: 173.21 g/mol
InChI Key: OGBNXJIZUXXODH-UHFFFAOYSA-N
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Description

2-Methyl-3-morpholin-4-ylpropanoic acid is an organic compound with the molecular formula C8H15NO3 It is characterized by the presence of a morpholine ring attached to a propanoic acid backbone, with a methyl group substituent

Scientific Research Applications

2-Methyl-3-morpholin-4-ylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: It is utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-morpholin-4-ylpropanoic acid typically involves the reaction of morpholine with a suitable precursor, such as a halogenated propanoic acid derivative. One common method is the nucleophilic substitution reaction where morpholine displaces a halogen atom from the precursor, forming the desired product. The reaction is usually carried out in an organic solvent under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-morpholin-4-ylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The morpholine ring can participate in substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents or nucleophiles are employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 2-Methyl-3-morpholin-4-ylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways.

Comparison with Similar Compounds

    3-Morpholin-4-ylpropanoic acid: Lacks the methyl group, which may affect its reactivity and biological activity.

    2-Methyl-3-piperidin-4-ylpropanoic acid: Contains a piperidine ring instead of a morpholine ring, leading to different chemical properties.

Uniqueness: 2-Methyl-3-morpholin-4-ylpropanoic acid is unique due to the presence of both a morpholine ring and a methyl group, which confer specific chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-methyl-3-morpholin-4-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-7(8(10)11)6-9-2-4-12-5-3-9/h7H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBNXJIZUXXODH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCOCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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